molecular formula C8H18ClNO B1420887 2-(2-Methoxyethyl)Piperidine Hydrochloride CAS No. 1185088-10-1

2-(2-Methoxyethyl)Piperidine Hydrochloride

Cat. No.: B1420887
CAS No.: 1185088-10-1
M. Wt: 179.69 g/mol
InChI Key: DIFYKXCYHJPLLJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

2-(2-Methoxyethyl)piperidine hydrochloride has several applications in scientific research:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . The compound is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Preparation Methods

The synthesis of 2-(2-Methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Methoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2-Methoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:

  • Piperidine hydrochloride
  • 4-(4-chlorophenyl)piperidine hydrochloride
  • 4-Bromopiperidine hydrobromide
  • 1-(2-Chloroethyl)piperidine hydrochloride

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(2-methoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-5-8-4-2-3-6-9-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYKXCYHJPLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673800
Record name 2-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185088-10-1
Record name 2-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyethyl)Piperidine Hydrochloride
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